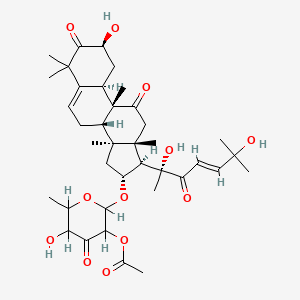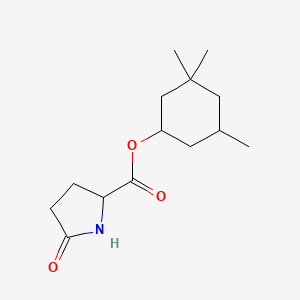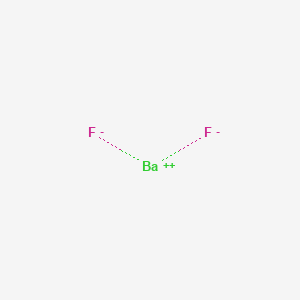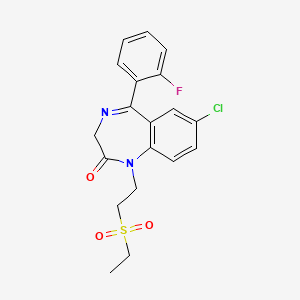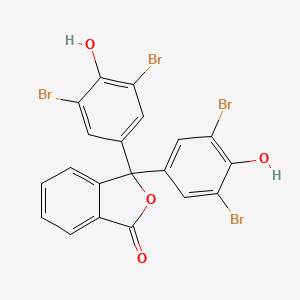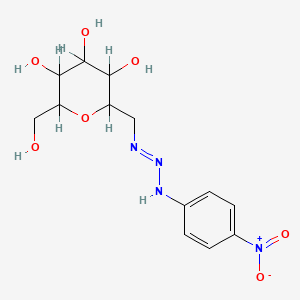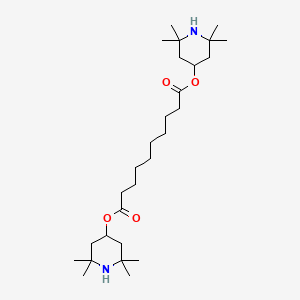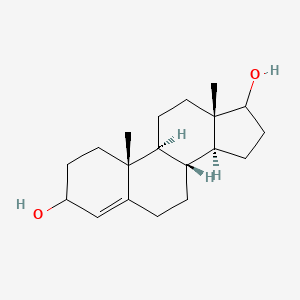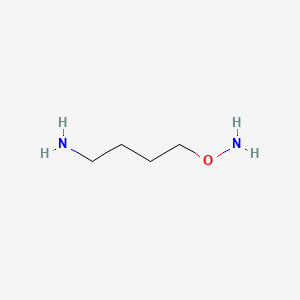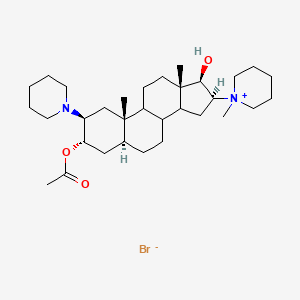![molecular formula C30H48O3 B1204480 2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid](/img/structure/B1204480.png)
2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid is a naturally occurring compound found in various plant species. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid typically involves the oxidation of hop-22(30)-en-29-oic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound is less common due to the availability of the compound from natural sources. when synthesized industrially, the process involves large-scale oxidation reactions using environmentally friendly oxidizing agents and solvents to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, sulfonating agents under controlled temperature and pH.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation.
Pathways Involved: Inhibition of pro-inflammatory cytokines, scavenging of free radicals, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Hop-22(30)-en-29-oic acid: The parent compound, which lacks the hydroxyl group at the 6th position.
Betulinic acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid is unique due to the presence of the hydroxyl group at the 6th position, which enhances its solubility and reactivity compared to its parent compound. This structural feature also contributes to its distinct biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-18(25(32)33)19-11-15-27(4)20(19)12-16-29(6)22(27)9-10-23-28(5)14-8-13-26(2,3)24(28)21(31)17-30(23,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1 |
InChI Key |
MQKWYZOQVYYVSK-LOSASGFXSA-N |
SMILES |
CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C |
Isomeric SMILES |
C[C@]12CCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(=C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C |
Synonyms |
missourin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



